(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that features a combination of isoxazole and chromene moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, followed by esterification to attach the chromene moiety. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene moiety.
Substitution: Halogen atoms in the compound can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its isoxazole and chromene components are known to exhibit various biological activities, including anti-inflammatory and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may also contribute to the compound’s overall bioactivity by interacting with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- (5-(2-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- (5-(4-chlorophenyl)isoxazol-3-amine
- [3-(4-chlorophenyl)-5-isoxazolyl]methanol
Uniqueness
Compared to similar compounds, (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate stands out due to its combined isoxazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBCBFVFKXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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